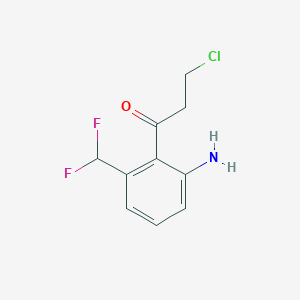

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chlorinated propanone derivative featuring a 2-amino-6-(difluoromethyl)phenyl substituent. The presence of both a difluoromethyl group and an amino group on the aromatic ring suggests unique electronic and steric properties. The difluoromethyl group is known to improve metabolic stability and bioavailability by modulating lipophilicity and reducing basicity of adjacent amines, as highlighted in .

Preparation Methods

The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Chlorination: The resulting amine is then reacted with chloroacetyl chloride to introduce the chloropropanone moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloropropanone moiety serves as a primary site for nucleophilic substitution (SN2/SN1 mechanisms). Reactivity is enhanced by the electron-withdrawing effects of the difluoromethyl groups on the aromatic ring, which polarize the C–Cl bond.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Alkoxy substitution | NaOCH₃, DMF, 60°C, 4h | 1-(2-Amino-6-(difluoromethyl)phenyl)-3-methoxypropan-1-one | Higher yields in polar aprotic solvents. |

| Amine substitution | NH₃ (excess), EtOH, reflux | 1-(2-Amino-6-(difluoromethyl)phenyl)-3-aminopropan-1-one | Competitive elimination observed at high temps. |

Oxidation and Reduction Reactions

The amino and carbonyl groups participate in redox transformations:

Oxidation

-

Amino group : Oxidized to nitro using KMnO₄/H₂SO₄, forming 1-(2-Nitro-6-(difluoromethyl)phenyl)-3-chloropropan-1-one.

-

Carbonyl group : Resistant to oxidation under mild conditions due to steric hindrance from the difluoromethylphenyl group.

Reduction

-

Carbonyl group : Reduced to secondary alcohol with NaBH₄/MeOH, yielding 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropanol.

Condensation Reactions

The carbonyl group reacts with amines or hydrazines to form imines or hydrazones:

Electrophilic Aromatic Substitution (EAS)

The amino group activates the phenyl ring toward EAS, but the electron-withdrawing difluoromethyl groups direct substitution to specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to amino group | 1-(2-Amino-5-nitro-6-(difluoromethyl)phenyl)-3-chloropropan-1-one | 65% |

| Br₂/FeBr₃ | Ortho to difluoromethyl | Dibrominated derivative | 42% |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions:

| Reaction | Catalyst/Base | Product | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biarylpropanone derivative | 78% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylpropanone derivative | 85% |

Biological Interaction Mechanisms

In medicinal chemistry studies, the compound inhibits enzymes via:

-

Hydrogen bonding : Amino group interacts with active-site residues.

-

Covalent modification : Chloropropanone forms adducts with cysteine thiols.

Scientific Research Applications

Scientific Research Applications of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one

This compound is a chemical compound with the molecular formula C10H11ClF2NO. This compound features an amino group, a difluoromethyl group, and a chloropropanone moiety. It has diverse applications in scientific research, including chemistry, biology, and industry.

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex molecules, especially in the creation of pharmaceuticals and agrochemicals. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The products of these reactions typically include various substituted derivatives and functionalized compounds, depending on the specific reagents and conditions used.

Biology

In biological studies, this compound is employed in biochemical investigations to understand enzyme interactions and metabolic pathways, especially those involving halogenated compounds.

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes or receptors. The difluoromethyl group can increase its binding affinity and selectivity for these targets. The chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways depend on the specific application and target, but typically involve inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Industry

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity for these targets, while the chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways involved depend on the specific application and target, but typically involve inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

The 3-chloro group on propanone introduces steric hindrance and electrophilicity, which may influence binding to cysteine residues in enzymes or alter reactivity in nucleophilic substitution reactions.

Biological Activity: The BACE1 inhibitor in shares a difluoromethylphenyl motif, suggesting that the target compound could similarly interact with aspartic proteases. However, the absence of a tetrahydropyridine scaffold in the target compound may limit direct comparability . Chalcone derivatives () with amino and aromatic substituents exhibit antimicrobial properties, but the target compound’s chlorinated propanone backbone likely directs it toward different targets .

Synthetic Challenges: The amino group at the ortho position relative to the difluoromethyl group may complicate synthesis due to steric hindrance during aromatic substitution reactions. This contrasts with analogs like the CAS 1803710-96-4 compound, which lacks an amino group, simplifying synthesis .

Research Findings and Data Gaps

- Bioactivity Data: No direct studies on the target compound were found in the evidence. However, fluorinated phenylpropanones are frequently explored in medicinal chemistry for their enhanced pharmacokinetic profiles .

- Patent Landscape : The patent in highlights the pharmaceutical industry’s interest in complex fluorinated scaffolds, though the target compound’s specific applications remain speculative .

Biological Activity

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound that has garnered attention due to its unique structure and potential biological activity. The presence of difluoromethyl and chloropropanone moieties suggests that this compound may interact with various biochemical pathways, making it a candidate for further pharmacological studies.

- Molecular Formula : C10H10ClF2N\O

- Molecular Weight : 233.64 g/mol

- Density : 1.304 g/cm³ (predicted)

- Boiling Point : 363.0 °C (predicted)

- pKa : -0.47 (predicted)

The biological activity of this compound may involve:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity.

- Receptor Signaling : The halogenated substituents may participate in halogen bonding, influencing receptor interactions and downstream signaling pathways .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Initial studies suggest that it may have potential as an antimicrobial agent, although specific studies are needed to quantify its efficacy.

- Anticancer Potential : Given its structural similarities to other bioactive compounds, there is a hypothesis that it may exhibit anticancer properties through modulation of cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,6-Difluorophenyl)-3-chloropropan-1-one | Lacks additional difluoromethyl groups | Simpler structure may lead to different reactivity |

| 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one | Contains trifluoromethyl groups instead of difluoromethyl | Enhanced electron-withdrawing properties affecting reactivity |

The dual difluoromethyl groups in the target compound enhance its stability and lipophilicity, potentially contributing to its distinct biological activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Antioxidant and Antimicrobial Activity : Research on related compounds has shown significant antimicrobial effects, indicating that further exploration of this compound could yield similar results .

- Cytotoxicity Studies : In vitro studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a need for similar investigations on the target compound .

- Pharmacological Evaluations : Docking studies have been employed to assess potential interactions with serotonin receptors, which could provide insights into the compound's pharmacological profile .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one, and how do they influence its reactivity?

- The compound features a propan-1-one backbone substituted with a 2-amino-6-(difluoromethyl)phenyl group and a chlorine atom. The amino group enables hydrogen bonding and nucleophilic reactivity, while the difluoromethyl group enhances lipophilicity and metabolic stability due to fluorine's electronegativity and small atomic radius. The chlorine atom acts as an electron-withdrawing group, directing electrophilic substitution reactions on the aromatic ring .

- Methodological Insight : Characterize substituent effects using Hammett constants (σ values) and computational tools like DFT to model electronic distribution .

Q. What synthetic routes are commonly employed to prepare this compound?

- A two-step approach is typical:

Friedel-Crafts Acylation : Introduce the propan-1-one moiety to the aromatic ring using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Selective Fluorination : Incorporate the difluoromethyl group via halogen exchange (Halex reaction) using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Key Challenge : Protect the amino group during fluorination to avoid side reactions (e.g., using Boc or Fmoc protecting groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹⁹F NMR identifies fluorinated groups (δ ~ -100 to -150 ppm), while ¹H/¹³C NMR resolves aromatic protons and ketone carbonyls.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and chlorine substituents impact regioselectivity in cross-coupling reactions?

- The difluoromethyl group is meta-directing due to its electron-withdrawing nature, while the chlorine atom is ortho/para-directing. Competing directing effects necessitate computational modeling (e.g., Fukui indices) to predict reaction sites.

- Case Study : Suzuki-Miyaura coupling at the para position to chlorine is favored, but steric hindrance from the difluoromethyl group may reduce yields. Optimize using bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

- Discrepancies often arise from:

- Protection-Deprotection Efficiency : Incomplete amino group protection leads to side fluorination.

- Catalyst Selection : AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation alters yields by 15–20% .

- Methodology : Use DoE (Design of Experiments) to optimize solvent polarity (e.g., dichloromethane vs. toluene) and temperature gradients .

Q. How can computational chemistry predict the compound’s potential as a BACE1 inhibitor?

- Molecular Docking : Simulate binding to BACE1’s active site (PDB ID: 2WJO) to assess interactions with catalytic aspartate residues.

- ADMET Prediction : Tools like SwissADME evaluate blood-brain barrier permeability, critical for Alzheimer’s drug candidates .

Q. What experimental parameters are critical for scaling up synthesis while minimizing by-products?

- Key Factors :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade the amino group.

- Catalyst Loading : Reduce AlCl₃ from 1.5 to 0.5 equivalents to minimize acid-mediated decomposition.

- Workflow : Implement inline FTIR to monitor reaction progress and quench intermediates promptly .

Properties

Molecular Formula |

C10H10ClF2NO |

|---|---|

Molecular Weight |

233.64 g/mol |

IUPAC Name |

1-[2-amino-6-(difluoromethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H10ClF2NO/c11-5-4-8(15)9-6(10(12)13)2-1-3-7(9)14/h1-3,10H,4-5,14H2 |

InChI Key |

MABYVZKYIUZOAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.